PicfeltarraeninX

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

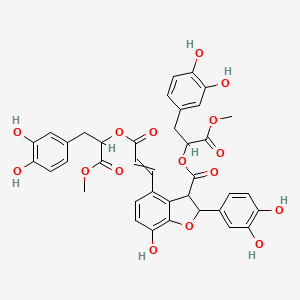

PicfeltarraeninX is a synthetic, non-peptide compound that has been developed as an alternative to peptide-based drugs for treating a wide range of conditions. It has been found to possess a wide range of biochemical and physiological effects, making it a promising therapeutic agent for various diseases. This article will provide an overview of PicfeltarraeninX, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Applications De Recherche Scientifique

Complement System Inhibition

Picfeltarraenin X, along with other compounds isolated from Picria fel-terrae, such as picfeltarraenin IA, IB, and IV, have shown potential as inhibitors of the complement system. These compounds demonstrated inhibitory activity on both the classical and alternative pathways of the complement system. Specifically, picfeltarraenin X exhibited significant inhibitory activity, though the specific degree of its effectiveness was not detailed in the study by Huang et al. (1998).

Pharmacokinetics

The pharmacokinetics of picfeltarraenins IA and IB have been studied to understand their behavior in biological systems. A UPLC-MS/MS method was developed for their determination in rat plasma, which could be indicative of how picfeltarraenin X might behave pharmacokinetically. This study was conducted by He et al. (2016).

Acetylcholinesterase Inhibition

Picfeltarraenin X, among other compounds from Picria fel-terrae, was identified as a potent inhibitor of acetylcholinesterase (AChE). This discovery could have implications for the treatment of diseases like Alzheimer's. This research was conducted by Wen et al. (2013).

Anti-Inflammatory Applications

Picfeltarraenin IA, a close relative of picfeltarraenin X, has been found to inhibit lipopolysaccharide-induced inflammatory cytokine production in human pulmonary epithelial A549 cells. This suggests potential anti-inflammatory applications for picfeltarraenin X as well. This study was conducted by Shi et al. (2016).

Quality Control in Herbal Medicine

The determination of picfeltarraenin IA levels in different medicinal parts of Picria fel-tarrae during various growth periods suggests the importance of picfeltarraenins, including picfeltarraenin X, in the quality control of herbal medicine preparations. This was explored by Bin-bin (2013).

Propriétés

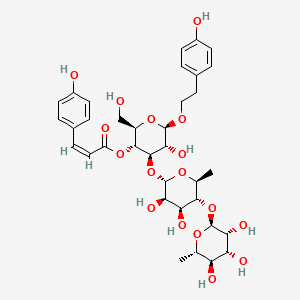

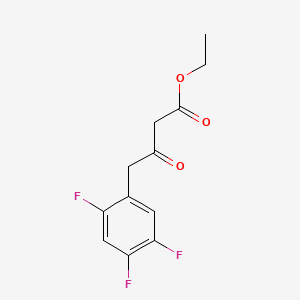

IUPAC Name |

(2S)-2-[(2S,3S,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H54O11/c1-16(2)20-12-24(39)36(8,47-20)29-19(38)13-33(5)23-10-9-17-18(35(23,7)25(40)14-34(29,33)6)11-21(30(44)32(17,3)4)45-31-28(43)27(42)26(41)22(15-37)46-31/h9,12,16,18-19,21-23,26-31,37-38,41-44H,10-11,13-15H2,1-8H3/t18-,19-,21+,22-,23+,26-,27+,28-,29+,30-,31-,33+,34-,35+,36-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLJFFOIPJDGBU-MXKLYMAESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)C(O1)(C)C2C(CC3(C2(CC(=O)C4(C3CC=C5C4CC(C(C5(C)C)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=O)[C@](O1)(C)[C@H]2[C@@H](C[C@@]3([C@@]2(CC(=O)[C@@]4([C@H]3CC=C5[C@H]4C[C@@H]([C@H](C5(C)C)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H54O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Picfeltarraenin X | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid](/img/no-structure.png)

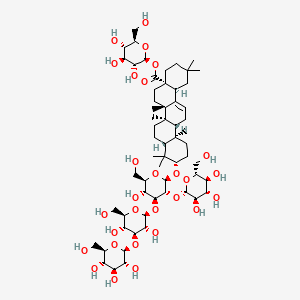

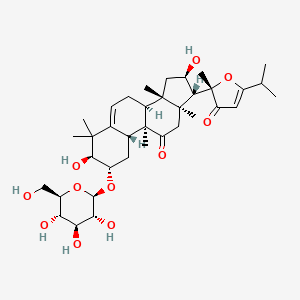

![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B591338.png)